molecular formula C12H19N3O2S B4650297 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

カタログ番号 B4650297
分子量: 269.37 g/mol
InChIキー: FIZKBZNJTMNVIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide, commonly known as CTET, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTET belongs to the class of thiadiazole derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In

作用機序

The exact mechanism of action of CTET is not fully understood. However, it is believed that CTET exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. CTET has been reported to interact with GABA receptors, NMDA receptors, and voltage-gated calcium channels.
Biochemical and Physiological Effects:
CTET has been reported to produce a wide range of biochemical and physiological effects in animal models. Some of the major effects of CTET include:
1. Modulation of Neurotransmitter Release: CTET has been shown to modulate the release of various neurotransmitters, including GABA, glutamate, and dopamine.
2. Inhibition of Inflammatory Mediators: CTET has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines.
3. Antioxidant Activity: CTET has been shown to possess significant antioxidant activity, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

CTET has several advantages and limitations for lab experiments. Some of the major advantages of CTET include:
1. High Potency: CTET has been reported to possess high potency, which makes it an attractive candidate for drug development.
2. Broad Spectrum of Activity: CTET has been reported to possess a broad spectrum of activity, which makes it a potential candidate for the treatment of various disease conditions.
3. Low Toxicity: CTET has been shown to have low toxicity, which makes it a relatively safe compound for use in animal models.
Some of the major limitations of CTET include:
1. Limited Pharmacokinetic Data: There is limited pharmacokinetic data available for CTET, which makes it difficult to evaluate its potential for clinical use.
2. Lack of Clinical Studies: There are no clinical studies available on the safety and efficacy of CTET in humans.
3. Limited Availability: CTET is not widely available, which makes it difficult to conduct large-scale studies.

将来の方向性

There are several potential future directions for the study of CTET. Some of the major future directions include:
1. Development of CTET Derivatives: The development of CTET derivatives with improved pharmacokinetic properties may enhance its potential for clinical use.
2. Evaluation of CTET in Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of CTET in humans.
3. Investigation of CTET in Other Disease Conditions: Further studies are needed to investigate the potential of CTET in other disease conditions, such as epilepsy, neuropathic pain, and neurodegenerative diseases.
In conclusion, CTET is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency, broad spectrum of activity, and low toxicity make it an attractive candidate for drug development. However, further studies are needed to evaluate its potential for clinical use and investigate its mechanism of action and physiological effects.

科学的研究の応用

CTET has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the major scientific research applications of CTET include:
1. Anticonvulsant Activity: CTET has been reported to possess significant anticonvulsant activity in animal models. It has been shown to increase the threshold for the induction of seizures and reduce the severity of seizures.
2. Anti-inflammatory Activity: CTET has been reported to possess significant anti-inflammatory activity in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.
3. Analgesic Activity: CTET has been reported to possess significant analgesic activity in animal models. It has been shown to reduce pain perception and increase pain threshold.

特性

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-17-8-10(16)13-12-15-14-11(18-12)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZKBZNJTMNVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NN=C(S1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。